2-Azido-cdp

Catalog No.
S582559
CAS No.
51034-65-2
M.F
C9H14N6O10P2
M. Wt
428.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azido-cdp

CAS Number

51034-65-2

Product Name

2-Azido-cdp

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H14N6O10P2

Molecular Weight

428.19 g/mol

InChI

InChI=1S/C9H14N6O10P2/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(24-8)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H2,10,12,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1

InChI Key

WWFZAZQLWOJNAU-XVFCMESISA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]

Synonyms

2'-azido-2'-deoxycytidine 5'-diphosphate, 2-azido-CDP

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]

2-Azido-cytidine diphosphate, commonly referred to as 2-Azido-cdp, is a nucleotide analogue characterized by the presence of an azide group at the 2-position of the ribose sugar. This modification can significantly alter the biochemical properties of the compound compared to its natural counterparts. The azide functional group (N3-N_3) is known for its reactivity in click chemistry, particularly in azide-alkyne cycloaddition reactions, making 2-Azido-cdp a valuable tool in chemical biology and medicinal chemistry.

The most notable chemical reaction involving 2-Azido-cdp is the copper-catalyzed azide-alkyne cycloaddition. This reaction is highly exothermic and allows for the formation of triazoles from azides and terminal alkynes, demonstrating a significant rate acceleration when copper(I) is used as a catalyst. The mechanism involves the formation of a copper-azide complex, which facilitates the cycloaddition to yield products with high selectivity and yield .

In addition to cycloadditions, 2-Azido-cdp can participate in various nucleophilic substitution reactions due to the electrophilic nature of the azide group. These reactions can be exploited to introduce further functional groups into the nucleotide structure.

The synthesis of 2-Azido-cdp typically involves several steps:

  • Protection of Functional Groups: Initial protection of hydroxyl groups on the ribose sugar is crucial to prevent unwanted reactions during subsequent steps.
  • Introduction of Azide Group: The azide group can be introduced via nucleophilic substitution reactions using sodium azide or similar reagents on suitably activated precursors.
  • Phosphorylation: The final step involves attaching diphosphate moieties through phosphorylation reactions, often using phosphoric acid derivatives.

These methods allow for the efficient synthesis of 2-Azido-cdp with good yields and purity .

The applications of 2-Azido-cdp are diverse:

  • Chemical Biology: It serves as a probe in click chemistry for labeling biomolecules.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutics targeting nucleic acid metabolism.
  • Biotechnology: Used in synthesizing modified oligonucleotides for research and therapeutic purposes.

The incorporation of azides into nucleotides like 2-Azido-cdp enhances their utility in various bioconjugation strategies, enabling the study of cellular processes at a molecular level .

Interaction studies involving 2-Azido-cdp focus on its binding affinity with various enzymes and proteins involved in nucleotide metabolism. These studies often employ techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to quantify interactions and elucidate mechanisms of action.

Additionally, its reactivity with alkyne-containing biomolecules allows researchers to visualize interactions within living cells through bioorthogonal labeling techniques. Such studies are crucial for understanding the role of nucleotides in cellular signaling and metabolism .

Several compounds share structural similarities with 2-Azido-cdp, each possessing unique properties:

Compound NameKey FeaturesUnique Aspects
Cytidine diphosphateNatural nucleotide involved in RNA synthesisLacks azide functionality
2-Amino-cytidine diphosphateContains an amino group instead of an azideMay exhibit different biological activities
2-Deoxycytidine triphosphateLacks hydroxyl at C-2; essential for DNA synthesisMore stable than azido derivatives
AzidothymidineAntiviral drug; contains an azide groupPrimarily used in HIV treatment

Each compound's uniqueness lies in its functional groups and biological activity profiles, making them suitable for different applications in research and medicine.

Molecular formula and structural characteristics

Structural elucidation of C9H14N6O10P2

2-Azido-cytidine diphosphate exhibits the molecular formula C9H14N6O10P2, representing a nucleotide analogue with distinctive structural modifications [1]. The compound contains a total of 27 heavy atoms, comprising 9 carbon atoms, 14 hydrogen atoms, 6 nitrogen atoms, 10 oxygen atoms, and 2 phosphorus atoms [1]. The structural framework consists of a cytidine base linked to a modified ribose sugar bearing an azido group substitution at the 2' position, with a diphosphate moiety attached to the 5' carbon of the sugar ring [1].

The Chemical Abstracts Service registry number for this compound is 51034-65-2, and it is systematically named as cytidine 5'-(trihydrogen diphosphate), 2'-azido-2'-deoxy- [1]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate [1].

The molecular structure demonstrates four defined atom stereocenters with no undefined stereocenters, indicating a well-characterized three-dimensional arrangement [1]. The compound exhibits no defined or undefined bond stereocenters, suggesting a rigid structural configuration [1]. The complexity index, as calculated by computational methods, reaches 805, reflecting the intricate nature of this nucleotide analogue [1].

Azido group at 2' position

The azido functional group (-N3) positioned at the 2' carbon of the ribose sugar represents the most distinctive structural feature of this nucleotide analogue [1] . The azido group consists of three nitrogen atoms arranged in a linear configuration with the general structure N≡N+-N-, where the terminal nitrogen carries a formal negative charge . This modification replaces the hydroxyl group typically found at the 2' position in natural cytidine nucleotides [1].

The azido group exhibits characteristic reactivity patterns, particularly in copper-catalyzed azide-alkyne cycloaddition reactions, which are fundamental to click chemistry applications . The presence of the azido moiety significantly alters the biochemical properties of the nucleotide compared to its natural counterparts . Spectroscopic analysis reveals that azido groups typically display infrared absorption bands around 2100-2150 cm⁻¹, corresponding to the asymmetric stretching vibration of the nitrogen-nitrogen bonds [35] [43].

The stereochemical configuration at the 2' position is designated as R, maintaining consistency with the natural ribose sugar configuration despite the substitution [1]. The azido group's linear geometry and electron-withdrawing nature influence the overall electronic distribution within the molecule, affecting both chemical reactivity and biological interactions [10].

Diphosphate moiety characteristics

The diphosphate group attached to the 5' position consists of two phosphate units connected through a phosphoanhydride bond [1] [23]. Nuclear magnetic resonance spectroscopy of similar nucleotide diphosphates reveals characteristic phosphorus-31 signals appearing as doublets, typically observed between -7 and -9 parts per million [41]. The alpha-phosphorus atom, directly connected to the sugar moiety, generally appears upfield relative to the beta-phosphorus atom [41].

The diphosphate moiety exhibits multiple ionizable groups with distinct acid dissociation constants, contributing to the compound's overall charge distribution at physiological pH values [1]. The phosphate groups demonstrate characteristic phosphorus-oxygen bond lengths and angles consistent with standard nucleotide diphosphate structures [23]. The presence of the diphosphate group significantly influences the compound's solubility characteristics and cellular uptake mechanisms [23].

Enzymatic studies have demonstrated that the diphosphate moiety can serve as a substrate for various nucleotidyltransferases, indicating structural compatibility with natural nucleotide-processing enzymes [23] [6]. The phosphoanhydride bond between the two phosphate groups exhibits high-energy characteristics similar to those found in adenosine triphosphate and other energy-rich nucleotides [23].

Physical properties

Molecular weight and exact mass analysis

The molecular weight of 2-Azido-cytidine diphosphate is precisely determined as 428.19 grams per mole based on standard atomic masses [1]. High-resolution mass spectrometry provides an exact mass measurement of 428.02466466 daltons, with the monoisotopic mass exhibiting identical values [1]. These precise mass determinations enable accurate identification and quantification of the compound in complex biological matrices [1].

The molecular weight calculation incorporates all constituent atoms including the azido group substitution and the complete diphosphate moiety [1]. Comparative analysis with the parent cytidine diphosphate reveals a mass increase of approximately 26 daltons, corresponding to the replacement of a hydroxyl group with the azido functionality [1]. Mass spectrometric fragmentation patterns typically show characteristic loss of phosphate groups and sugar moiety fragmentations consistent with nucleotide structures [41].

PropertyValueUnit
Molecular Weight428.19g/mol
Exact Mass428.02466466Da
Monoisotopic Mass428.02466466Da
Heavy Atom Count27atoms

The precise molecular weight determination facilitates accurate concentration calculations for biochemical studies and enables reliable quantitative analyses in research applications [1]. The molecular weight distribution reflects the compound's complex structure incorporating multiple functional groups with distinct chemical properties [1].

Spectroscopic profiles

Nuclear magnetic resonance spectroscopy of 2-Azido-cytidine diphosphate reveals characteristic spectral features consistent with its structural composition [33] [39]. Proton nuclear magnetic resonance spectra typically display signals corresponding to the cytosine base protons in the aromatic region, sugar ring protons in the 3-6 parts per million range, and exchangeable protons from amino and hydroxyl groups [33] [39].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the ribose carbons exhibiting chemical shifts characteristic of the sugar pucker conformation [44]. The C3'-endo conformation typically results in upfield shifts for the 3' and 5' carbon signals compared to C2'-endo conformations [44]. The cytosine base carbons appear in their expected chemical shift ranges, with the carbonyl carbon typically observed around 165 parts per million [33].

Phosphorus-31 nuclear magnetic resonance spectroscopy reveals the characteristic doublet pattern for diphosphate-containing nucleotides, with chemical shifts typically appearing between -7 and -9 parts per million [41]. The coupling patterns between alpha and beta phosphorus atoms provide structural confirmation of the diphosphate linkage [41].

Infrared spectroscopy demonstrates the characteristic azido stretching vibration around 2100-2150 cm⁻¹, which serves as a diagnostic feature for this functional group [35] [43]. Additional spectral features include phosphate stretching vibrations around 1000-1200 cm⁻¹ and cytosine base vibrations in the fingerprint region [35] [36].

Ultraviolet-visible spectroscopy exhibits absorption maxima characteristic of the cytosine chromophore, typically observed around 271 nanometers with molar extinction coefficients similar to other cytidine derivatives [40]. The azido group generally does not contribute significantly to ultraviolet absorption in the conventional range [40].

Solubility parameters

The solubility characteristics of 2-Azido-cytidine diphosphate are significantly influenced by the presence of multiple charged phosphate groups and the polar nature of the nucleoside components [1] [26]. The compound demonstrates high water solubility due to the ionizable phosphate groups and the polar sugar and base moieties [26]. Standard preparation protocols indicate solubility in aqueous solutions at millimolar concentrations, facilitating biological studies and enzymatic assays [26].

The topological polar surface area measures 216 square angstroms, indicating substantial polar character that contributes to aqueous solubility [1] [21]. This value exceeds the typical threshold of 140 square angstroms associated with good cell membrane permeability, suggesting limited passive diffusion across biological membranes [21]. The high polar surface area results from the multiple oxygen and nitrogen atoms in the phosphate groups, sugar hydroxyl groups, and cytosine base [1] [21].

Organic solvent solubility varies significantly depending on the solvent polarity and hydrogen bonding capacity [31]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally provide better solubility than non-polar organic solvents [26] [29]. The presence of multiple hydrogen bond donors and acceptors influences solubility behavior in different solvent systems [31].

Storage conditions typically recommend aqueous solutions maintained at reduced temperatures to preserve compound stability [26]. The ionic nature of the diphosphate groups requires consideration of counterion effects and pH stability during storage and handling [26].

Stereochemistry and conformational analysis

C3'-endo ribose conformation support

The ribose sugar moiety in 2-Azido-cytidine diphosphate predominantly adopts the C3'-endo conformation, consistent with the structural preferences observed in many nucleotide analogues [13] [15]. This conformational preference is supported by nuclear magnetic resonance coupling constant analysis and computational modeling studies [13] [44]. The C3'-endo pucker positions the 3' carbon atom above the plane formed by the remaining sugar ring atoms, creating a specific three-dimensional arrangement that influences hydrogen bonding patterns and base stacking interactions [13] [15].

Carbon-13 nuclear magnetic resonance chemical shift analysis provides diagnostic information for sugar pucker determination, with C3'-endo conformations typically exhibiting characteristic upfield shifts for the 3' and 5' carbon signals [44]. The conformational analysis reveals that nucleotides with C3'-endo sugar puckers generally demonstrate enhanced base stacking interactions and altered groove geometry compared to C2'-endo conformations [13] [15].

The presence of the azido group at the 2' position may influence the conformational equilibrium, potentially stabilizing the C3'-endo form through electronic or steric effects [9] [10]. Computational studies suggest that the electron-withdrawing nature of the azido group can affect the sugar ring puckering preferences [9] [10]. The C3'-endo conformation is particularly prevalent in ribonucleic acid structures and many synthetic nucleotide analogues [13] [15].

Crystallographic studies of related azido-containing nucleotides support the preference for C3'-endo conformations in solid-state structures [11] [13]. The conformational stability contributes to the overall molecular recognition properties and enzymatic substrate characteristics of the compound [13] [15].

Absolute configuration

The absolute configuration of 2-Azido-cytidine diphosphate follows the standard ribose sugar stereochemistry with modifications at the 2' position [1]. The stereochemical designations are (2R,3S,4R,5R) for the sugar carbons, maintaining the natural ribose configuration except for the substitution at the 2' position [1]. This configuration ensures compatibility with enzymatic recognition sites and maintains structural similarity to natural nucleotides [1].

The 2' position bears the azido group in the R configuration, which corresponds to the substitution of the natural hydroxyl group while preserving the overall stereochemical framework [1]. The retention of the natural sugar stereochemistry is crucial for biological activity and enzymatic substrate recognition [1]. The absolute configuration influences hydrogen bonding patterns, steric interactions, and overall molecular recognition properties [1].

Stereochemical analysis reveals four defined stereocenters within the molecule, all maintaining well-characterized configurations without undefined stereochemical centers [1]. This stereochemical precision is essential for consistent biological activity and reliable structure-activity relationships [1]. The maintained natural ribose configuration facilitates interactions with nucleotide-processing enzymes and nucleic acid polymerases [1].

The cytosine base attachment occurs at the 1' position with the natural beta-glycosidic linkage, preserving the standard nucleoside configuration [1]. This stereochemical arrangement ensures proper base pairing geometry and maintains compatibility with nucleic acid structures [1].

Hydrogen bonding patterns in minor groove

The hydrogen bonding patterns of 2-Azido-cytidine diphosphate in nucleic acid contexts are influenced by the azido group modification and the overall molecular geometry [24] [25]. The azido group can participate in hydrogen bonding interactions as both a hydrogen bond acceptor through its nitrogen atoms and potentially influence the hydrogen bonding network in the minor groove region [24] [25]. Studies of azide-containing compounds demonstrate their capacity to engage in hydrogen bonding with various degrees of strength depending on the molecular environment [25] [27].

The cytosine base retains its natural hydrogen bonding capabilities, including the amino group that can serve as a hydrogen bond donor and the carbonyl oxygen that functions as a hydrogen bond acceptor [24] [25]. These interactions are crucial for base pairing specificity and minor groove recognition by proteins and other nucleic acid-binding molecules [24] [25]. The preservation of cytosine hydrogen bonding patterns ensures maintained base pairing preferences despite the sugar modification [24] [25].

Computational analysis of hydrogen bonding networks reveals that azido groups can form relatively weak hydrogen bonds compared to hydroxyl or amino groups [25] [27]. The linear geometry of the azido group influences the directionality and strength of potential hydrogen bonding interactions [25] [27]. The hydrogen bonding capacity is estimated to be weaker than natural hydroxyl groups but can still contribute to molecular recognition and stability [25] [27].

The minor groove interactions are further influenced by the sugar conformation and the spatial arrangement of functional groups [24] [25]. The C3'-endo conformation positions the azido group in a specific orientation that affects accessibility for hydrogen bonding interactions with minor groove-binding proteins or small molecules [24] [25].

Computed chemical properties

XLogP3 and hydrophobicity analysis

The XLogP3 value for 2-Azido-cytidine diphosphate is calculated as -3.8, indicating highly hydrophilic character [1]. This negative logarithmic partition coefficient reflects the compound's strong preference for aqueous phases over lipophilic environments [1] [20]. The highly negative value results from the multiple charged phosphate groups, polar hydroxyl functionalities, and the polar cytosine base, which collectively contribute to strong water interactions [1] [20].

The hydrophobicity profile demonstrates that the compound exhibits poor lipid membrane permeability characteristics, consistent with other nucleotide diphosphates [1] [20]. The XLogP3 calculation incorporates atomic contributions from all functional groups, with the diphosphate moiety providing the most significant hydrophilic contribution [1] [20]. Comparative analysis with other nucleotide analogues reveals similar hydrophobicity patterns for compounds containing multiple phosphate groups [20].

The azido group substitution has minimal impact on the overall hydrophobicity compared to the dominant influence of the phosphate groups [1] . The hydrophilic character necessitates active transport mechanisms for cellular uptake rather than passive diffusion across lipid bilayers [1] [20]. This property is typical for nucleotide-based compounds and influences their biological distribution and cellular localization [20].

Hydrophobicity analysis indicates that the compound requires polar solvents for optimal solubility and stability [1] [20]. The highly negative XLogP3 value suggests excellent water solubility but limited bioavailability through passive absorption mechanisms [20] [21].

Hydrogen bond donor/acceptor counts

Computational analysis reveals that 2-Azido-cytidine diphosphate contains 5 hydrogen bond donor sites and 12 hydrogen bond acceptor sites [1] [28]. The hydrogen bond donors include the cytosine amino group protons, hydroxyl group protons on the sugar and phosphate moieties [1] [28]. The multiple donor sites enable extensive hydrogen bonding networks that contribute to the compound's high water solubility and structural stability [1] [28].

The 12 hydrogen bond acceptor sites encompass oxygen atoms from the phosphate groups, sugar hydroxyl groups, cytosine carbonyl oxygen, and nitrogen atoms from both the cytosine base and the azido group [1] [28]. This abundance of acceptor sites facilitates strong interactions with water molecules and other hydrogen bond donors in biological systems [1] [28]. The acceptor sites are distributed throughout the molecule, enabling multiple simultaneous hydrogen bonding interactions [28].

PropertyCountFunctional Groups
Hydrogen Bond Donors5Amino, hydroxyl, phosphate
Hydrogen Bond Acceptors12Oxygen and nitrogen atoms
Rotatable Bonds7Phosphate and sugar linkages

The hydrogen bonding capacity significantly influences the compound's solvation properties and biological interactions [27] [28]. Studies of hydrogen bond acceptor parameters for anions demonstrate that phosphate groups are particularly strong hydrogen bond acceptors [27]. The azido group nitrogen atoms can function as moderate hydrogen bond acceptors, contributing to the overall hydrogen bonding network [25] [27].

The ratio of acceptors to donors (12:5) indicates a net hydrogen bond accepting character, which is typical for nucleotide compounds containing multiple phosphate groups [1] [28]. This hydrogen bonding profile supports the observed high water solubility and influences protein-nucleotide interactions [28].

Topological polar surface area

The topological polar surface area of 2-Azido-cytidine diphosphate measures 216 square angstroms, significantly exceeding the threshold values associated with good membrane permeability [1] [21]. This elevated polar surface area results from the numerous polar atoms including oxygen atoms from phosphate groups and sugar hydroxyl groups, nitrogen atoms from the cytosine base and azido group [1] [21]. The calculation incorporates contributions from all polar atoms and their attached hydrogen atoms [21].

Comparative analysis with drug-like molecules reveals that compounds with polar surface areas exceeding 140 square angstroms typically exhibit poor passive membrane permeability [21]. The 216 square angstrom value for 2-Azido-cytidine diphosphate places it well above this threshold, indicating limited ability to cross biological membranes through passive diffusion [21]. This property necessitates active transport mechanisms for cellular uptake [21].

The high topological polar surface area correlates with the compound's excellent water solubility and hydrogen bonding capacity [19] [21]. Pharmaceutical research has established relationships between polar surface area and various absorption, distribution, metabolism, and excretion properties [19] [21]. The elevated polar surface area suggests that the compound would require specialized delivery mechanisms for therapeutic applications [21].

XLogP3

-3.8

Wikipedia

1-{2-Azido-2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol

Dates

Last modified: 07-20-2023

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